molecular formula C10H17N3O B1475675 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol CAS No. 2097947-97-0

1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol

Cat. No. B1475675
CAS RN: 2097947-97-0
M. Wt: 195.26 g/mol
InChI Key: GUXZKOVQQGOVHQ-UHFFFAOYSA-N
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Description

The compound “1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .

Scientific Research Applications

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Pyrazolo[3,4-b]pyridine, a related heterocycle, has been utilized extensively as a versatile scaffold in the design of kinase inhibitors. Its ability to interact with kinases via multiple binding modes makes it a key element in inhibitor binding, offering advantages in terms of potency, selectivity, physical properties, and synthetic flexibility. This highlights the potential of related structures like 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol in drug discovery, especially in the design of kinase inhibitors (Steve Wenglowsky, 2013).

Chemical Inhibitors of Cytochrome P450 Isoforms

Compounds with pyrazole moieties, like this compound, are part of the investigation in the context of cytochrome P450 isoform inhibition. These studies are crucial for understanding metabolism-based drug-drug interactions and for the development of selective chemical inhibitors to aid in drug metabolism studies, thereby underscoring the importance of such compounds in pharmacokinetics and drug development research (S. C. Khojasteh et al., 2011).

Antifungal Applications

Research into small molecules against pathogens like Fusarium oxysporum highlights the significance of compounds with pyrazole rings. Such studies provide insights into the antifungal pharmacophore sites and structure-activity relationships, suggesting potential applications of related compounds in addressing plant diseases and contributing to agricultural chemistry (Y. Kaddouri et al., 2022).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, present in this compound, is widely used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage. This makes compounds with the pyrrolidine ring valuable in the design of new biologically active compounds for the treatment of human diseases (Giovanna Li Petri et al., 2021).

Future Directions

The future directions for research on “1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities. Pyrazole derivatives are of interest in the development of new pesticides and other agrochemicals due to their diverse structures and biological activities .

properties

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7-10(8(2)12-11-7)6-13-4-3-9(14)5-13/h9,14H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXZKOVQQGOVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CN2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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